2-Ethyl-p-xylene

Description

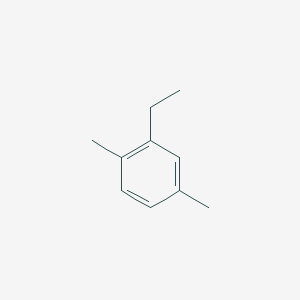

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-4-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIUBBVSOWPLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061951 | |

| Record name | 2-Ethyl-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, 2-ethyl-1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1758-88-9 | |

| Record name | 1,4-Dimethyl-2-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-ethyl-1,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-p-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-ethyl-1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-Ethyl-p-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Ethyl-p-xylene, a valuable aromatic hydrocarbon intermediate. The document details the underlying chemical principles, provides step-by-step experimental protocols, and presents key data in a structured format for ease of reference and comparison.

Introduction

This compound, also known as 1-ethyl-2,5-dimethylbenzene, is a C10 aromatic hydrocarbon. Its structure, featuring an ethyl group and two methyl groups on a benzene ring, makes it a significant precursor in the synthesis of various organic compounds. The primary route to its synthesis is the Friedel-Crafts alkylation of p-xylene. Subsequent purification is crucial to isolate the desired product from unreacted starting materials and potential side products. This guide will delve into the practical aspects of both the synthesis and purification processes.

Synthesis of this compound via Friedel-Crafts Alkylation

The most common method for the synthesis of this compound is the electrophilic aromatic substitution reaction known as Friedel-Crafts alkylation. This reaction involves the ethylation of p-xylene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Principle

The reaction proceeds through the formation of an ethyl carbocation or a polarized complex from an ethylating agent (e.g., ethyl bromide) and the Lewis acid catalyst. This electrophile then attacks the electron-rich aromatic ring of p-xylene. The methyl groups on the p-xylene ring are ortho- and para-directing activators, leading to the substitution of a hydrogen atom with the ethyl group at a position ortho to one of the methyl groups.

Experimental Protocol: Friedel-Crafts Ethylation of p-Xylene

This protocol is a representative procedure adapted from general Friedel-Crafts alkylation methods.

Materials:

-

p-Xylene (anhydrous)

-

Ethyl bromide (anhydrous)

-

Aluminum chloride (anhydrous)

-

Diethyl ether (anhydrous)

-

5% Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (containing calcium chloride)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Apparatus for fractional distillation

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Charging Reactants: In a fume hood, add anhydrous p-xylene to the reaction flask. Cool the flask in an ice bath.

-

Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride to the cooled and stirred p-xylene. The addition is exothermic and should be done slowly to maintain the temperature below 10°C.

-

Addition of Alkylating Agent: Add anhydrous ethyl bromide to the dropping funnel. Add the ethyl bromide dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by adding crushed ice, followed by cold water. This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer sequentially with 5% sodium hydroxide solution, water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (diethyl ether, if used) by rotary evaporation.

-

Data Presentation: Reaction Parameters

| Parameter | Value/Condition |

| Reactants | p-Xylene, Ethyl bromide |

| Catalyst | Aluminum chloride (AlCl₃) |

| Molar Ratio (p-xylene:ethyl bromide:AlCl₃) | ~ 2:1:1.1 |

| Reaction Temperature | 0-10 °C during addition, then room temperature |

| Reaction Time | 1-2 hours |

| Work-up | Aqueous wash with NaOH and brine |

Purification of this compound

The crude product obtained from the synthesis will be a mixture of unreacted p-xylene, the desired this compound, and potentially some polyalkylated byproducts such as diethyl-p-xylene. Fractional distillation is an effective method for separating these components based on their different boiling points.

Principle of Fractional Distillation

Fractional distillation is a separation technique used to separate a mixture of liquids with close boiling points.[1] By using a fractionating column, multiple vaporization-condensation cycles occur, which enriches the vapor with the more volatile component. This allows for a more efficient separation than simple distillation.

Experimental Protocol: Fractional Distillation

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Heating mantle

-

Boiling chips

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Place the crude product in the round-bottom flask along with a few boiling chips.

-

Distillation:

-

Slowly heat the mixture in the heating mantle.

-

Collect the first fraction, which will be primarily unreacted p-xylene (boiling point: ~138 °C).

-

As the temperature rises, the vapor will become enriched in this compound.

-

Collect the fraction that distills at or near the boiling point of this compound (187 °C) in a separate, clean receiving flask.[2]

-

Monitor the temperature at the distillation head closely. A stable temperature plateau indicates the distillation of a pure component.

-

Stop the distillation when the temperature begins to rise significantly again, as this indicates the distillation of higher-boiling byproducts.

-

-

Analysis: The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |

| p-Xylene | C₈H₁₀ | 106.17 | 138 | 13 | 0.861 | 1.495 |

| This compound | C₁₀H₁₄ | 134.22 | 187 [2][3] | -54 [2][3] | 0.88 [3] | 1.50 [3] |

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying the components of the reaction mixture and the purified product.

GC-MS Analysis

A typical GC-MS analysis would involve injecting a diluted sample of the product mixture onto a capillary column. The components are separated based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which serves as a molecular fingerprint for identification.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250-280 °C.

-

Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping up to 250 °C, to ensure separation of all components.

-

MS Detector: Electron Ionization (EI) at 70 eV.

Visualizations

Synthesis Workflow

References

Spectroscopic Data for 2-Ethyl-p-xylene: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-p-xylene, a substituted aromatic hydrocarbon. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound has been compiled from various spectral databases and literature sources. The key quantitative data are presented in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.995 | s | 1H | Ar-H |

| 6.949 | d | 1H | Ar-H |

| 6.888 | d | 1H | Ar-H |

| 2.567 | q | 2H | -CH₂- |

| 2.281 | s | 3H | Ar-CH₃ |

| 2.236 | s | 3H | Ar-CH₃ |

| 1.181 | t | 3H | -CH₃ |

Table 1: ¹H NMR spectral data for this compound.

¹³C NMR Data

The carbon-13 NMR spectrum indicates the number of non-equivalent carbon atoms and their electronic environments.

| Chemical Shift (ppm) | Assignment |

| 139.9 | Ar-C (quaternary) |

| 135.4 | Ar-C (quaternary) |

| 134.7 | Ar-C (quaternary) |

| 130.0 | Ar-CH |

| 129.5 | Ar-CH |

| 126.3 | Ar-CH |

| 25.5 | -CH₂- |

| 20.8 | Ar-CH₃ |

| 19.1 | Ar-CH₃ |

| 15.9 | -CH₃ |

Table 2: ¹³C NMR spectral data for this compound (Data sourced from SDBS).**

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals the characteristic vibrational frequencies of its functional groups. The spectrum was obtained for a neat liquid sample.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3010 - 2850 | Strong | C-H stretch (aromatic and aliphatic) |

| 1615, 1505 | Medium | C=C stretch (aromatic ring) |

| 1460 | Medium | C-H bend (aliphatic) |

| 810 | Strong | C-H out-of-plane bend (aromatic, para-substituted) |

Table 3: Key FT-IR absorption peaks for this compound.[1][2]**

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained by gas chromatography-mass spectrometry (GC-MS), shows the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 134 | 25 | [M]⁺ (Molecular Ion) |

| 119 | 100 | [M-CH₃]⁺ (Base Peak) |

| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |

Table 4: Mass spectrometry data for this compound.**

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. A typical pulse sequence involves a 30-degree pulse angle with a relaxation delay of 1-2 seconds between pulses. Data is acquired over a spectral width of approximately 15 ppm. For quantitative analysis, a longer relaxation delay (5 times the longest T1) and a 90-degree pulse angle are employed.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H spectrometer). Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred to thousands) are accumulated to achieve an adequate signal-to-noise ratio. Proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a liquid sample such as this compound, the spectrum is typically recorded as a neat thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then gently pressed together to form a thin, uniform film.

Data Acquisition: The prepared salt plates are placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from the plates and atmospheric CO₂ and water vapor. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or hexane. The concentration is typically in the range of 10-100 µg/mL.

GC Separation: A small volume (e.g., 1 µL) of the sample solution is injected into the gas chromatograph. The GC is equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film thickness of a non-polar stationary phase like 5% phenyl-methylpolysiloxane). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically using electron ionization (EI) at 70 eV. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Figure 1: A diagram illustrating the workflow for spectroscopic analysis.**

References

Physical constants of 1-Ethyl-2,5-dimethylbenzene

An In-depth Technical Guide on the Physical Constants of 1-Ethyl-2,5-dimethylbenzene

This technical guide provides a comprehensive overview of the physical constants and related experimental methodologies for 1-Ethyl-2,5-dimethylbenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a thorough understanding of the compound's physicochemical properties.

Core Physical and Chemical Properties

1-Ethyl-2,5-dimethylbenzene, also known as 2-ethyl-p-xylene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1] Its physical properties are primarily dictated by its molecular structure, which consists of a benzene ring substituted with one ethyl and two methyl groups.

Table 1: General and Thermodynamic Properties of 1-Ethyl-2,5-dimethylbenzene

| Property | Value | Units | Source(s) |

| Molecular Formula | C₁₀H₁₄ | - | [1][2] |

| Molar Mass | 134.222 | g/mol | [1] |

| Boiling Point | 187 | °C | [2] |

| Melting Point | -54 | °C | [2] |

| Density | 0.88 | g/cm³ | [2] |

| Refractive Index | 1.5010 to 1.5050 | - | [2] |

| Triple Point Temperature | 219.45 | K | [1] |

| Critical Temperature | 661 | K | [1] |

| Critical Pressure | 2843.78 | kPa | [1] |

| Enthalpy of Vaporization | Data available as a function of temperature | kJ/mol | [1] |

Experimental Protocols

The determination of the physical constants of 1-Ethyl-2,5-dimethylbenzene involves various established experimental techniques. Below are detailed methodologies for key measurements.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.

-

Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil, and a heat source.

-

Procedure :

-

A small quantity of 1-Ethyl-2,5-dimethylbenzene is placed in the small test tube.

-

The capillary tube is placed in the test tube with its open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with a high-boiling point oil.

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed when a steady stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.

-

Determination of Density (Pycnometer Method)

A pycnometer is used to accurately determine the density of a liquid.

-

Apparatus : Pycnometer, analytical balance, constant temperature water bath.

-

Procedure :

-

The pycnometer is cleaned, dried, and its mass is accurately weighed.

-

It is then filled with distilled water and placed in a constant temperature water bath to reach thermal equilibrium.

-

The mass of the pycnometer filled with water is measured. The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

The pycnometer is then emptied, dried, and filled with 1-Ethyl-2,5-dimethylbenzene.

-

The mass of the pycnometer with the sample is measured at the same constant temperature.

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a mixture. For a pure substance like 1-Ethyl-2,5-dimethylbenzene, it is used to confirm purity and determine its mass spectrum.

-

Principle : The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and affinity for the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule.

-

Typical GC Conditions :

-

Column : A non-polar capillary column is often used for aromatic hydrocarbons.

-

Injector Temperature : Typically set above the boiling point of the analyte (e.g., 230 °C).

-

Detector Temperature : Usually set at a high temperature (e.g., 250 °C).

-

Oven Temperature Program : A temperature ramp is used to ensure good separation (e.g., starting at 50 °C and ramping up).

-

Carrier Gas : Helium or hydrogen is commonly used.[3]

-

Synthesis and Analysis Workflows

Visual representations of experimental and logical workflows provide a clearer understanding of the processes involved in the synthesis and analysis of 1-Ethyl-2,5-dimethylbenzene.

Synthesis of 1-Ethyl-2,5-dimethylbenzene via Friedel-Crafts Alkylation

A common method for synthesizing 1-Ethyl-2,5-dimethylbenzene is the Friedel-Crafts alkylation of p-xylene with an ethylating agent.

Caption: Workflow for the synthesis of 1-Ethyl-2,5-dimethylbenzene.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the typical workflow for analyzing a sample of 1-Ethyl-2,5-dimethylbenzene using Gas Chromatography-Mass Spectrometry.

Caption: Workflow for GC-MS analysis of 1-Ethyl-2,5-dimethylbenzene.

References

Solubility of 2-Ethyl-p-xylene in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-ethyl-p-xylene. Due to the limited availability of specific quantitative solubility data for this compound, this document also includes information on its isomer, 1,4-diethylbenzene, and the closely related compound, p-xylene, to provide a thorough understanding of its expected behavior in common organic solvents.

Introduction

This compound, an aromatic hydrocarbon, is a molecule of interest in various fields of chemical research and development. Understanding its solubility in a range of organic solvents is crucial for its application in synthesis, purification, and formulation processes. This guide summarizes the available solubility data, provides a detailed experimental protocol for solubility determination, and offers a visual workflow for solvent selection.

Solubility Data

The following table summarizes the available solubility information for this compound, its isomer 1,4-diethylbenzene, and the related compound p-xylene.

| Compound | Solvent | Solvent Type | Temperature (°C) | Solubility | Citation |

| This compound | Organic Solvents | - | Not Specified | Soluble | [1] |

| Water | Polar | Not Specified | Insoluble | [1] | |

| 1,4-Diethylbenzene | Hexane | Non-polar | Not Specified | Highly Soluble | |

| Toluene | Non-polar | Not Specified | Highly Soluble | ||

| Ethanol | Polar Protic | Not Specified | Soluble | ||

| Benzene | Non-polar | Not Specified | Soluble | ||

| Carbon Tetrachloride | Non-polar | Not Specified | Soluble | ||

| Methanol | Polar Protic | Not Specified | Minimally Soluble | ||

| Water | Polar | 25 | 24.8 mg/L | ||

| p-Xylene | Ethanol | Polar Protic | Not Specified | Very Soluble / Miscible | [2][3] |

| Diethyl Ether | Polar Aprotic | Not Specified | Very Soluble / Miscible | [2] | |

| Acetone | Polar Aprotic | Not Specified | Miscible | [4] | |

| Benzene | Non-polar | Not Specified | Miscible | [4] | |

| Chloroform | Polar Aprotic | Not Specified | Soluble | [5] | |

| Water | Polar | 25 | 162 mg/L | [3] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a liquid aromatic hydrocarbon like this compound in an organic solvent. This protocol is based on the widely used isothermal shake-flask method followed by quantitative analysis.

3.1. Materials and Apparatus

-

Solute: this compound (of known purity)

-

Solvent: High-purity organic solvent of interest

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer

-

3.2. Procedure

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of glass vials. b. Accurately add a known volume or mass of the selected organic solvent to each vial. c. Securely seal the vials to prevent solvent evaporation. d. Place the vials in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). e. Agitate the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solvent remains constant.

-

Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 12 hours to allow for phase separation and for any undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets of the solute. d. Dilute the filtered sample to a known volume with the same organic solvent. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the analytical instrument.

-

Quantitative Analysis (using GC-FID as an example): a. Calibration: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. Analyze these standards by GC-FID to generate a calibration curve of peak area versus concentration. b. Sample Analysis: Inject a known volume of the diluted sample into the GC-FID. c. Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor.

3.3. Data Reporting Solubility is typically reported in units such as grams per 100 g of solvent ( g/100g ), milligrams per milliliter (mg/mL), or mole fraction at a specified temperature.

Visualized Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting a suitable solvent for a hydrophobic compound like this compound based on solubility determination.

Caption: Logical workflow for solvent selection.

Conclusion

While specific quantitative solubility data for this compound remains scarce, a strong qualitative understanding of its solubility behavior can be inferred from its chemical structure and data on analogous compounds. It is expected to be highly soluble in a wide range of non-polar and moderately polar organic solvents. For precise quantitative measurements, the detailed experimental protocol provided in this guide can be employed. The visualized workflow offers a systematic approach to solvent selection for processes involving this compound, ensuring an informed and efficient development process.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. p-Xylene - Wikipedia [en.wikipedia.org]

- 3. Table 4-2, Physical and Chemical Properties of m-Xylene, o-Xylene, p-Xylene, and Mixed Xylenea - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. P-XYLENE CAS#: 106-42-3 [m.chemicalbook.com]

- 5. P-Xylene | C6H4(CH3)2 | CID 7809 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Properties of 2-Ethyl-p-xylene and its Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Ethyl-p-xylene (1,4-dimethyl-2-ethylbenzene) and its C10H14 alkylbenzene isomers. Given the relative scarcity of direct experimental data for many of these isomers, this document presents values calculated using the highly reliable Benson group additivity method, supplemented by a discussion of established experimental protocols for similar aromatic hydrocarbons.

Introduction

The thermodynamic properties of alkylbenzenes are of paramount importance in the chemical industry, influencing process design, reaction optimization, and safety assessments. For researchers and professionals in drug development, understanding these properties can be crucial for predicting the behavior of molecules in various environments. The C10H14 alkylbenzene isomers, including this compound, represent a group of compounds with significant industrial relevance, yet their individual thermodynamic characteristics are not widely documented through direct experimental measurement.

This guide addresses this knowledge gap by presenting a consolidated set of thermodynamic data, primarily derived from the well-established Benson group additivity method. This computational approach allows for the accurate estimation of key thermodynamic parameters such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity at constant pressure (Cp°).

Quantitative Thermodynamic Data

The following tables summarize the calculated thermodynamic properties for this compound and a selection of its C10H14 isomers in the ideal gas state. These values are based on the work of Alberty (1985), who utilized the Benson group additivity method for isomers where experimental data was unavailable.[1][2]

Table 1: Standard Enthalpy of Formation (ΔfH°) and Standard Molar Entropy (S°) of C10H14 Alkylbenzene Isomers at 298.15 K

| Compound Name | IUPAC Name | ΔfH° (kJ/mol) | S° (J/mol·K) |

| This compound | 1,4-Dimethyl-2-ethylbenzene | -47.95 | 417.77 |

| 1,2-Diethylbenzene | 1,2-Diethylbenzene | -29.41 | 418.57 |

| 1,3-Diethylbenzene | 1,3-Diethylbenzene | -32.55 | 433.88 |

| 1,4-Diethylbenzene | 1,4-Diethylbenzene | -32.09 | 425.39 |

| p-Cymene | 1-Methyl-4-(1-methylethyl)benzene | -37.53 | 426.35 |

| Isobutylbenzene | (2-Methylpropyl)benzene | -35.23 | 420.37 |

| sec-Butylbenzene | (1-Methylpropyl)benzene | -26.15 | 428.15 |

| tert-Butylbenzene | (1,1-Dimethylethyl)benzene | -43.14 | 396.60 |

Data sourced from Alberty, R. A. (1985). Standard Chemical Thermodynamic Properties of Alkylbenzene Isomer Groups. Journal of Physical and Chemical Reference Data, 14(1), 177-200.[1][2]

Table 2: Molar Heat Capacity (Cp°) of C10H14 Alkylbenzene Isomers at Various Temperatures (Ideal Gas)

| Compound Name | Cp° at 298.15 K (J/mol·K) | Cp° at 500 K (J/mol·K) | Cp° at 1000 K (J/mol·K) |

| This compound | 205.18 | 309.87 | 480.91 |

| 1,2-Diethylbenzene | 202.92 | 308.28 | 480.91 |

| 1,3-Diethylbenzene | 202.55 | 307.73 | 480.91 |

| 1,4-Diethylbenzene | 202.55 | 307.73 | 480.91 |

| p-Cymene | 201.17 | 306.94 | 480.91 |

| Isobutylbenzene | 196.86 | 303.42 | 480.91 |

| sec-Butylbenzene | 202.13 | 306.35 | 480.91 |

| tert-Butylbenzene | 199.12 | 307.19 | 480.91 |

Data sourced from Alberty, R. A. (1985). Standard Chemical Thermodynamic Properties of Alkylbenzene Isomer Groups. Journal of Physical and Chemical Reference Data, 14(1), 177-200.[1][2]

Methodologies for Property Determination

The determination of thermodynamic properties can be approached through both experimental and computational methods. Due to the limited availability of direct experimental data for this compound, computational methods are heavily relied upon.

The Benson group additivity method is a powerful and widely used technique for estimating the thermodynamic properties of organic molecules in the ideal gas state. The fundamental principle is that a molecular property can be approximated as the sum of the contributions from its constituent polyvalent atomic groups.

Protocol:

-

Molecular Structure Decomposition: The molecule of interest, such as this compound, is dissected into a set of defined "groups." A group consists of a central atom and its ligands.

-

Group Value Assignment: Each group is assigned a pre-determined numerical value for the thermodynamic property of interest (e.g., ΔfH°, S°, Cp°). These values have been derived from experimental data of a large number of related compounds.

-

Summation of Group Contributions: The estimated thermodynamic property of the molecule is calculated by summing the values of all its constituent groups.

-

Symmetry and Stereoisomer Corrections: Corrections are applied to the calculated entropy to account for molecular symmetry and the presence of stereoisomers.

-

Additional Corrections: Further corrections may be necessary for non-bonded interactions, such as gauche and ortho interactions, which are not accounted for by the basic group contributions.

While specific data for this compound is lacking, the standard enthalpy of formation of a liquid aromatic hydrocarbon can be determined experimentally using bomb calorimetry to measure the enthalpy of combustion.

Generalized Protocol:

-

Sample Preparation: A precise mass of the purified liquid sample (e.g., this compound) is placed in a crucible within a constant-volume bomb calorimeter.

-

Calorimeter Setup: The bomb is sealed, pressurized with a known excess of pure oxygen, and submerged in a precisely measured quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Combustion: The sample is ignited electrically. The complete combustion of the hydrocarbon releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The net temperature change is determined after correcting for heat exchange with the surroundings.

-

Calculation of Enthalpy of Combustion: The heat released during combustion is calculated from the temperature change and the previously determined heat capacity of the calorimeter. This value is then used to determine the standard enthalpy of combustion (ΔcH°) of the substance.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Vapor pressure is a critical property for understanding a substance's volatility and for calculating the enthalpy of vaporization. A static or dynamic method can be employed for this measurement.

Generalized Protocol (Static Method):

-

Apparatus Setup: A sample of the degassed liquid is introduced into a thermostatted vessel connected to a pressure measuring device (manometer).

-

Evacuation: The space above the liquid is evacuated to remove any air.

-

Thermal Equilibration: The vessel is maintained at a constant, precisely known temperature until the liquid-vapor equilibrium is established.

-

Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured.

-

Temperature Variation: Steps 3 and 4 are repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature.

-

Data Analysis: The Clausius-Clapeyron equation is used to analyze the temperature dependence of the vapor pressure. A plot of ln(P) versus 1/T yields a straight line from whose slope the enthalpy of vaporization (ΔvapH) can be determined.

Visualization of Isomeric Structures

The thermodynamic properties of the C10H14 alkylbenzenes are influenced by their molecular structure. The following diagram illustrates the structural relationships between this compound and some of its common isomers.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of this compound and its isomers. While direct experimental data remains limited, the application of the Benson group additivity method provides reliable estimates for key thermodynamic parameters. The outlined experimental protocols for calorimetry and vapor pressure measurement serve as a foundation for future empirical studies on these and similar compounds. The presented data and methodologies are intended to be a valuable resource for researchers and professionals in chemistry, chemical engineering, and drug development, aiding in both theoretical understanding and practical application.

References

Technical Guide: Material Safety and Hazard Profile of 2-Ethyl-1,4-dimethylbenzene (CAS 1758-88-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the material safety data and associated hazards for the chemical compound 2-Ethyl-1,4-dimethylbenzene, identified by CAS number 1758-88-9. This document synthesizes available data from material safety data sheets (MSDS) and toxicological literature to present a detailed profile for professionals in research and development. It includes a summary of physicochemical properties, a detailed hazard analysis, handling and storage protocols, and first-aid measures. In line with best practices for laboratory safety and experimental design, this guide also outlines the likely experimental methodologies used to determine the key hazard classifications for this substance.

Chemical Identification and Physicochemical Properties

2-Ethyl-1,4-dimethylbenzene, also known as 2-ethyl-p-xylene or 1-ethyl-2,5-dimethylbenzene, is an aromatic hydrocarbon.[1][2][3][4][5][6] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1758-88-9 | [1][2][3][5][6][7] |

| Molecular Formula | C₁₀H₁₄ | [1][2][3][5][6] |

| Molecular Weight | 134.22 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Boiling Point | 186.9 °C at 760 mmHg | [4][8] |

| Melting Point | -53.7 °C | [9] |

| Flash Point | ~58.9 °C (138.0 °F) (Tagliabue Closed Cup) | [4][10] |

| Vapor Pressure | 0.939 mmHg at 25 °C | [9] |

| Water Solubility | 14.6 mg/L at 25 °C | [9] |

| LogP (o/w) | 4.430 | [4] |

Hazard Identification and Classification

2-Ethyl-1,4-dimethylbenzene is classified as a hazardous substance with multiple risk factors. The primary hazards are associated with its flammability and its effects on human health upon exposure.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this substance based on available data.

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1][10] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[10][11][12] |

| Aspiration Hazard | Category 1 | May be fatal if swallowed and enters airways[13][14][15] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[13][14][15] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | Causes serious eye damage / Causes serious eye irritation[10][11][12][13][14][15] |

| Genetic Defects | May cause genetic defects[14] | |

| Carcinogenicity | May cause cancer[14] | |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[14] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. May cause drowsiness or dizziness[14] |

| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure[14] |

Note: Some classifications may be derived from data on mixtures containing this chemical.

Summary of Toxicological Effects

-

Inhalation: Inhalation of vapors may cause respiratory tract irritation.[14][16] High concentrations can lead to central nervous system (CNS) depression, with symptoms including dizziness, drowsiness, headache, and nausea.[13][16]

-

Skin Contact: Causes moderate skin irritation.[13][14] Prolonged or repeated contact can lead to defatting of the skin and dermatitis.[17] There is also a potential for absorption through the skin.[13]

-

Eye Contact: Causes serious eye irritation, which may result in redness, tearing, and pain.[10][13][14][18] Some data suggests it can cause serious eye damage.[10][11][12]

-

Ingestion: Harmful if swallowed.[11][12][13] Aspiration into the lungs during ingestion or vomiting is a critical danger and may cause chemical pneumonitis, which can be fatal.[10][13][18]

-

Chronic Effects: Prolonged or repeated exposure may cause damage to organs, including the blood, central nervous system, eyes, gastrointestinal tract, respiratory system, and skin.[13] Some sources indicate it may be a carcinogen (IARC-2B classification for ethylbenzene, a related compound).[13]

Experimental Protocols for Hazard Determination

While specific experimental reports for CAS 1758-88-9 are not publicly available, the hazard classifications are typically determined using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the likely protocols used.

Flammability Testing

The flammability of a liquid is determined by its flash point.

-

Principle: The flash point is the lowest temperature at which a liquid's vapor will ignite in the presence of an ignition source.[19]

-

Methodology (e.g., ASTM D93, ISO 2719 - Pensky-Martens Closed-Cup Method):

-

A sample of the substance is placed in a test cup.

-

The cup is heated at a slow, constant rate.

-

A small flame is directed into the cup at regular intervals.

-

The flash point is the lowest temperature at which the vapor above the liquid ignites.

-

Acute Dermal Irritation/Corrosion Testing (OECD Guideline 404)

This test determines the potential for a substance to cause reversible inflammatory changes to the skin.

-

Principle: The test substance is applied to the skin of a test animal (historically, the albino rabbit) and the resulting skin reactions are observed and scored over time.[2][11]

-

Methodology:

-

A small area of the animal's fur is clipped.

-

A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of skin (approx. 6 cm²).

-

The treated area is covered with a gauze patch for a 4-hour exposure period.

-

After exposure, the patch is removed and the skin is cleaned.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the reactions is scored, and the substance is classified based on the mean scores.

-

In modern toxicology, in vitro methods using reconstructed human epidermis (RhE) models (OECD Guideline 439) are preferred to reduce animal testing.[1][11][14]

Acute Eye Irritation/Corrosion Testing (OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

-

Principle: The test substance is instilled into the eye of a test animal (historically, the albino rabbit), and any resulting ocular lesions are observed and scored.[20]

-

Methodology:

-

A single dose of the test substance (0.1 mL for liquids) is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Effects on the cornea (opacity), iris, and conjunctiva (redness, swelling) are scored.

-

The substance is classified based on the severity and reversibility of the observed lesions.

-

Alternative in vitro and ex vivo methods, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437) and tests using Reconstructed Human Cornea-like Epithelium (RhCE) models (OECD 492), are increasingly used.[21]

Handling, Storage, and First Aid

Safe Handling and Storage

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[1][11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][13][14] Keep away from heat, sparks, open flames, and other ignition sources.[1][13][18] Use non-sparking tools and take precautionary measures against static discharge.[1][11][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][12][18] Store away from strong oxidizing agents.[13][17]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][13][17][18]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12][13][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12][13][14]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][13][17][18]

Workflow and Logical Relationships

No specific signaling pathways related to the toxicity of 2-Ethyl-1,4-dimethylbenzene have been identified in the reviewed literature. The following diagram illustrates a general workflow for chemical hazard identification and risk assessment, which is applicable to this substance.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. invitrointl.com [invitrointl.com]

- 3. scbt.com [scbt.com]

- 4. 2-ethyl-1,4-dimethyl benzene, 1758-88-9 [thegoodscentscompany.com]

- 5. Benzene, 2-ethyl-1,4-dimethyl- [webbook.nist.gov]

- 6. Benzene, 2-ethyl-1,4-dimethyl- [webbook.nist.gov]

- 7. iivs.org [iivs.org]

- 8. 2-ethyl-1,4-dimethylbenzene [stenutz.eu]

- 9. Skin Irritation: SkinEthic Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 10. This compound | C10H14 | CID 15653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. siesascs.edu.in [siesascs.edu.in]

- 14. oecd.org [oecd.org]

- 15. msdsdigital.com [msdsdigital.com]

- 16. conklin.com [conklin.com]

- 17. images.thdstatic.com [images.thdstatic.com]

- 18. In vitro and human testing strategies for skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. University of Glasgow - Schools - School of Infection & Immunity - Information for students - Safety handbook - COSHH Intro - Flammable solvents [gla.ac.uk]

- 20. oecd.org [oecd.org]

- 21. criver.com [criver.com]

Isomers of ethyl xylene and their structural properties

An In-depth Technical Guide to the Isomers of Ethyl Xylene and Their Structural Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of ethyl xylene, detailing their physical and chemical properties. The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of these aromatic hydrocarbons. The guide includes tabulated quantitative data for easy comparison, detailed experimental protocols for property determination, and visualizations of isomer relationships and experimental workflows.

Isomers of Ethyl Xylene

Ethyl xylene isomers are aromatic hydrocarbons with the chemical formula C₁₀H₁₄.[1][2][3][4][5][6] They are structurally related to xylene, possessing a benzene ring substituted with one ethyl group and two methyl groups.[7] The spatial arrangement of these alkyl groups on the benzene ring gives rise to six distinct structural isomers. These isomers share the same molecular weight but exhibit unique physical properties due to the differences in their molecular structure.[8]

Structural Properties of Ethyl Xylene Isomers

The structural variations among the isomers of ethyl xylene lead to differences in their physical properties, such as boiling point, melting point, density, and refractive index. These properties are critical for their separation, identification, and application in various chemical syntheses and industrial processes. A summary of these key properties is presented below.

| Isomer Name | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |

| 3-Ethyl-o-xylene | 1-Ethyl-2,3-dimethylbenzene | 933-98-2 | 134.22 | 184.4 | -36.5 | 0.8747 | 1.508 |

| 4-Ethyl-m-xylene | 1-Ethyl-2,4-dimethylbenzene | 874-41-9 | 134.22 | 186 | -63 | 0.869 | 1.503 |

| 2-Ethyl-m-xylene | 2-Ethyl-1,3-dimethylbenzene | 2870-04-4 | 134.22 | 190.04 | -16.26 | 0.8860 | 1.5085 |

| 5-Ethyl-m-xylene | 1-Ethyl-3,5-dimethylbenzene | 934-74-7 | 134.22 | 183.6 | -84.3 | 0.8644 | 1.499 |

| 4-Ethyl-o-xylene | 1-Ethyl-3,4-dimethylbenzene | 19781-46-3 | 134.22 | 188-189 | - | - | - |

| 2-Ethyl-p-xylene | 1-Ethyl-2,5-dimethylbenzene | 1758-88-9 | 134.22 | 183 | - | 0.866 | 1.500 |

Data compiled from multiple sources.[9][10][11] Note that some properties for less common isomers may not be readily available.

Classification of Ethyl Xylene Isomers

The isomers of ethyl xylene can be logically classified based on the substitution pattern of the parent xylene molecule (ortho-, meta-, or para-xylene). This classification helps in understanding the structural relationships between the different isomers.

Experimental Protocols

Accurate determination of the structural properties of ethyl xylene isomers relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property used for the identification and purity assessment of liquid compounds.[12]

-

Objective: To determine the boiling point of a liquid ethyl xylene isomer.

-

Apparatus: Thiele tube or aluminum block, thermometer, capillary tube (sealed at one end), fusion tube, heating source (e.g., Bunsen burner or hot plate), and a liquid paraffin or silicone oil bath.[13]

-

Procedure:

-

A small amount of the liquid sample is placed into the fusion tube.[13]

-

The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the sample.[14]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube or aluminum block filled with the heating oil.[13]

-

The apparatus is heated slowly and uniformly.[13]

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[12]

-

-

Precautions:

Determination of Density

Density is a measure of mass per unit volume and is a characteristic property of a substance.[15]

-

Objective: To determine the density of a liquid ethyl xylene isomer.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature water bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed (W1).

-

The pycnometer is filled with distilled water and placed in the constant temperature water bath until it reaches thermal equilibrium. The pycnometer is then weighed again (W2).

-

The pycnometer is emptied, dried thoroughly, and then filled with the liquid ethyl xylene isomer.

-

The filled pycnometer is again brought to thermal equilibrium in the water bath and weighed (W3).

-

The density of the liquid is calculated using the formula: Density = [(W3 - W1) / (W2 - W1)] * Density of water at the experimental temperature.

-

Separation and Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique used to separate and identify the components of a volatile mixture, such as the isomers of ethyl xylene.[16][17]

-

Objective: To separate and identify the individual isomers in a mixture of ethyl xylenes.

-

Apparatus: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), a suitable capillary column (e.g., SLB-IL60 or Agilent CP-Chirasil-DEX CB), carrier gas (e.g., helium or nitrogen), and data acquisition software.[16][17]

-

Procedure:

-

Sample Preparation: A dilute solution of the ethyl xylene isomer mixture is prepared in a suitable solvent like pentane.[16]

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC injection port, which is maintained at a high temperature (e.g., 250°C) to vaporize the sample.[16]

-

Separation: The vaporized sample is carried by the inert gas through the capillary column. The separation of isomers is achieved based on their differential partitioning between the mobile gas phase and the stationary liquid phase of the column.[18] The oven temperature is typically programmed to increase gradually (e.g., from 40°C to 200°C at a rate of 8°C/min) to facilitate the separation.[16]

-

Detection: As each separated isomer elutes from the column, it is detected by the FID or MS. The detector generates a signal that is proportional to the amount of the compound.

-

Analysis: The resulting chromatogram shows a series of peaks, with each peak corresponding to a different isomer. The time taken for a compound to travel through the column is known as its retention time, which is a characteristic feature used for identification. The area under each peak is proportional to the concentration of that isomer in the mixture.[19]

-

Experimental Workflow for Isomer Analysis

The overall process for the analysis of a mixture of ethyl xylene isomers involves a series of steps from sample preparation to data analysis.

References

- 1. Benzene, 2-ethyl-1,3-dimethyl- [webbook.nist.gov]

- 2. Benzene, 1-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 3. Benzene, 1-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 4. Benzene, 1-ethyl-2,4-dimethyl- [webbook.nist.gov]

- 5. Benzene, 1-ethyl-2,4-dimethyl- [webbook.nist.gov]

- 6. Benzene, 1-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 7. Fill in the blanks Ethylbenzene is isomer to xylen class 12 chemistry CBSE [vedantu.com]

- 8. Xylene - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 1-ethyl-2,4-dimethylbenzene [stenutz.eu]

- 11. echemi.com [echemi.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. byjus.com [byjus.com]

- 15. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 16. GC Analysis of Xylene Isomers on SLB®-IL60 suitable for GC | Sigma-Aldrich [sigmaaldrich.com]

- 17. agilent.com [agilent.com]

- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 19. jeol.com [jeol.com]

The Enigmatic Presence of 2-Ethyl-p-xylene: A Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence and diverse sources of the aromatic hydrocarbon 2-Ethyl-p-xylene. While not as extensively studied as its xylene isomers, this compound is a constituent of various natural products and industrial streams. This document provides a comprehensive overview of its known sources, quantitative data where available, and detailed experimental protocols for its identification and quantification.

Natural Occurrence and Sources of this compound

This compound has been identified in a range of natural and anthropogenic sources. Its presence in the essential oils of some plants suggests potential biosynthetic pathways, while its detection in petroleum products points to its geological origins.

Botanical Sources

This compound has been reported as a volatile organic compound in several plant species. Its presence contributes to the complex aroma profiles of these plants.

-

Fruits: The compound has been detected in the headspace of fruits, including various plum (Prunus domestica) and plumcot (a hybrid of plum and apricot) varieties.[1][2][3][4] While its exact concentration can vary depending on the cultivar and ripeness, it is generally considered a minor component of the fruit's volatile profile.

-

Mangifera indica (Mango): Scientific databases indicate that this compound has been reported in mango.[5]

-

Other Plant Species: While not always a major constituent, it is important to consider its potential presence in the essential oils of aromatic plants. For instance, studies on the volatile components of Crithmum maritimum (Sea Fennel), Crocus sativus (Saffron), and Syzygium aromaticum (Clove) have been conducted, though the presence of this compound was not explicitly quantified in the available literature.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

Geological and Industrial Sources

-

Petroleum and Petroleum Products: this compound is a naturally occurring component of crude oil and coal tar.[11] Consequently, it can be found in refined petroleum products such as gasoline and other fuels.

-

Industrial Applications: As a component of mixed xylenes, this compound is utilized in various industrial processes.[11]

Food Products

-

Olive Oil: Aromatic hydrocarbons, including xylene isomers, can be present in olive oil.[21][22][23] The source of this contamination can be from environmental exposure or from the processing and storage of the oil.

Quantitative Data on this compound Occurrence

The following table summarizes the available quantitative data for this compound in various sources. It is important to note that quantitative data for this specific isomer is limited in the scientific literature.

| Source Category | Specific Source | Concentration Range | Analytical Method | Reference(s) |

| Fruits | Plum (Prunus domestica) | Not explicitly quantified, identified as a volatile component. | HS-SPME-GC-MS | [1][3][4][24] |

| Plumcot (Prunus hybrid) | Not explicitly quantified, identified as a volatile component. | HS-SPME-GC-MS | [2][25] | |

| Food Products | Olive Oil | Not explicitly quantified, but xylene isomers are monitored. | Headspace GC-MS | [21][22] |

Note: While this compound is known to be present in petroleum, specific concentration ranges for this isomer in crude oil or its fractions were not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the extraction and analysis of this compound from fruit and petroleum matrices.

Protocol 1: Analysis of this compound in Fruit Samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile organic compounds, including this compound, in fruit matrices.[1][26]

1. Sample Preparation:

- Homogenize a known weight of fresh fruit sample.

- Transfer a specific amount of the homogenate (e.g., 5 g) into a headspace vial (e.g., 20 mL).

- Add a saturated solution of NaCl to enhance the release of volatile compounds.

- Add an internal standard for quantification (e.g., a known concentration of a non-native aromatic hydrocarbon).

- Seal the vial tightly with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

- Equilibrate the sample vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with agitation.

- Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Injector: Desorb the extracted analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250 °C) in splitless mode.

- Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) for separation.

- Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program:

- Initial temperature: 40 °C, hold for 2 minutes.

- Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

- Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 450.

- Ion Source Temperature: 230 °C.

- Transfer Line Temperature: 280 °C.

4. Data Analysis:

- Identify this compound by comparing its mass spectrum and retention time with that of a pure standard. The NIST library can be used for confirmation.[27]

- Quantify the compound by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of this compound.

Protocol 2: Analysis of this compound in Petroleum Samples using Purge-and-Trap coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile aromatic hydrocarbons in liquid petroleum samples.[28][29][30][31][32]

1. Sample Preparation:

- Dilute a known volume of the petroleum sample in a suitable solvent (e.g., methanol) to bring the concentration of target analytes within the calibration range.

- Spike the diluted sample with an internal standard.

2. Purge-and-Trap Extraction:

- Introduce a precise volume of the diluted sample into the purge-and-trap system's sparging vessel containing reagent-grade water.

- Purge the sample with an inert gas (e.g., helium or nitrogen) at a specific flow rate and temperature for a defined period (e.g., 11 minutes at 40 °C).

- The volatile compounds, including this compound, are stripped from the sample and collected on a sorbent trap (e.g., Tenax®).

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Desorption: Rapidly heat the sorbent trap to desorb the trapped analytes onto the GC column.

- GC-MS Conditions: Follow the GC-MS conditions as outlined in Protocol 1. The temperature program may need to be adjusted based on the complexity of the petroleum matrix.

4. Data Analysis:

- Identify and quantify this compound as described in Protocol 1.

Visualizations

The following diagrams illustrate key concepts related to the sources and analysis of this compound.

Caption: Major sources of this compound.

Caption: Analytical workflow for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. research.unipd.it [research.unipd.it]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. This compound | C10H14 | CID 15653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. blackmeditjournal.org [blackmeditjournal.org]

- 8. researchgate.net [researchgate.net]

- 9. Essential Oil Content, Composition and Free Radical Scavenging Activity from Different Plant Parts of Wild Sea Fennel (Crithmum maritimum L.) in Montenegro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. irjpms.com [irjpms.com]

- 11. Sea fennel (Crithmum maritimum L.): phytochemical profile, antioxidative, cholinesterase inhibitory and vasodilatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pjps.pk [pjps.pk]

- 13. orbi.uliege.be [orbi.uliege.be]

- 14. Quantification of crocetin esters in saffron (Crocus sativus L.) using Raman spectroscopy and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phytochemical composition and bioactivity of clove (Syzygium aromaticum) oil and post-distillation biomass extract - Blacklight [etda.libraries.psu.edu]

- 17. In Vitro and In Silico Evaluation of Syzygium aromaticum Essential Oil: Effects on Mitochondrial Function and Cytotoxic Potential Against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Clove Essential Oil: Chemical Profile, Biological Activities, Encapsulation Strategies, and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. s4science.at [s4science.at]

- 22. researchgate.net [researchgate.net]

- 23. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material - PMC [pmc.ncbi.nlm.nih.gov]

- 27. How can we distinguish xylene and ethyl benzene by GCMS - Chromatography Forum [chromforum.org]

- 28. epa.gov [epa.gov]

- 29. researchgate.net [researchgate.net]

- 30. agilent.com [agilent.com]

- 31. os.copernicus.org [os.copernicus.org]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Ethyl-p-xylene as a Synthesis Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-Ethyl-p-xylene (also known as 1,4-dimethyl-2-ethylbenzene) as a versatile intermediate in organic synthesis. Due to its substituted aromatic structure, this compound serves as a valuable building block for the preparation of a variety of more complex molecules, including potential pharmaceutical and agrochemical active ingredients, as well as functional materials.

Overview of Synthetic Applications

This compound is an aromatic hydrocarbon characterized by the presence of two methyl groups and one ethyl group on a benzene ring.[1] This substitution pattern offers several reactive sites for further functionalization, making it a key starting material for the synthesis of a range of derivatives. The primary applications involve electrophilic aromatic substitution reactions, such as nitration and Friedel-Crafts acylation, and oxidation of the alkyl side chains to introduce carboxylic acid or carbonyl functionalities.

The strategic placement of the alkyl groups influences the regioselectivity of these reactions, allowing for the controlled synthesis of specific isomers. These functionalized derivatives can then be elaborated into more complex structures for various applications.

Key Synthetic Transformations and Protocols

While specific, detailed protocols for many reactions starting directly from this compound are not abundantly available in peer-reviewed literature, established methods for similar alkylated benzenes, such as p-xylene, can be adapted. The following sections provide detailed experimental protocols for key transformations that can be applied to this compound, based on analogous reactions.

Nitration of Aromatic Ring

Nitration is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group onto the benzene ring. This nitro group can be subsequently reduced to an amine, a crucial functional group in many pharmaceuticals and dyes. For this compound, nitration is expected to occur at the positions ortho to the activating alkyl groups.

This protocol is adapted from the established procedure for the mononitration of p-xylene and can be optimized for this compound.[2]

Materials:

-

This compound

-

Nitric acid (65-70%)

-

Sulfuric acid (98%)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 10 mL of concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

-

Once the nitrating mixture has cooled back to 0-5 °C, add 0.1 mol of this compound dropwise from the dropping funnel over a period of 30 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker and stir until all the ice has melted.

-

Transfer the mixture to a separatory funnel and extract the product with two 50 mL portions of dichloromethane.

-

Combine the organic layers and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude nitro-2-ethyl-p-xylene.

-

The product can be purified by vacuum distillation or column chromatography.

Quantitative Data (Expected): Based on analogous reactions with p-xylene, the yield of the mononitrated product is expected to be in the range of 80-90%. The exact isomer distribution would need to be determined by analytical methods such as GC-MS and NMR.

| Reactant | Molar Ratio | Expected Product | Expected Yield |

| This compound | 1 | Nitro-2-ethyl-p-xylene | 80-90% |

| Nitric Acid | ~1.5 | ||

| Sulfuric Acid | (Catalyst/Solvent) |

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring, leading to the formation of ketones. These ketones are valuable intermediates that can be further modified, for example, through reduction of the carbonyl group or reactions at the alpha-carbon.

This protocol is a general procedure for the Friedel-Crafts acylation of an activated aromatic ring like this compound.[3][4]

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride (or other acyl halide)

-

Anhydrous dichloromethane (or other suitable inert solvent)

-

Concentrated hydrochloric acid

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a calcium chloride drying tube), and a dropping funnel.

-

In the flask, suspend 0.11 mol of anhydrous aluminum chloride in 50 mL of anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add 0.1 mol of acetyl chloride to the suspension with vigorous stirring.

-

After the addition of the acyl chloride, add 0.1 mol of this compound dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.